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Compound of Interest

Compound Name: 2-Butyl-2-ethyl-1,3-propanediol

Cat. No.: B052112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Butyl-2-
ethyl-1,3-propanediol, a key intermediate in various industrial applications, including the

synthesis of polyesters and as a component in lubricants and plasticizers. This document

details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

for the compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for 2-Butyl-2-ethyl-1,3-
propanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

0.88 t 3H -CH₂CH₃ (Ethyl)

0.90 t 3H
-CH₂CH₂CH₂CH₃

(Butyl)

1.25-1.35 m 6H
-CH₂CH₂CH₃ (Butyl) &

-CH₂CH₃ (Ethyl)

3.45 s 4H -CH₂OH

~2.5-3.5 (broad) s 2H -OH

¹³C NMR (Carbon-13 NMR) Spectral Data[1][2][3]

Chemical Shift (δ) ppm Assignment

7.6 -CH₂CH₃ (Ethyl)

14.1 -CH₂CH₂CH₂CH₃ (Butyl)

23.1 -CH₂CH₂CH₃ (Butyl)

23.5 -CH₂CH₃ (Ethyl)

33.1 -CH₂CH₂CH₃ (Butyl)

44.5 C(CH₂OH)₂

67.5 -CH₂OH

Infrared (IR) Spectroscopy
Key IR Absorption Bands[4]
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Wavenumber (cm⁻¹) Vibrational Mode Description

~3300 (broad) O-H stretch

Strong, broad absorption

indicative of hydrogen-bonded

hydroxyl groups.

2955, 2870 C-H stretch (alkane)

Strong absorptions

corresponding to the stretching

of sp³ C-H bonds in the butyl

and ethyl groups.

1465 C-H bend (alkane)
Bending vibration of the

methylene and methyl groups.

1045 C-O stretch

Strong absorption indicating

the stretching of the carbon-

oxygen single bond of the

primary alcohols.

Mass Spectrometry (MS)
Key Mass Fragments from Electron Ionization (EI-MS)[5][6][7]

m/z Proposed Fragment

129 [M - CH₂OH]⁺

103 [M - C₄H₉]⁺

85 [M - C₄H₉ - H₂O]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺ (Butyl cation)

43 [C₃H₇]⁺

31 [CH₂OH]⁺

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectral data presented

above.

NMR Spectroscopy
A sample of 2-Butyl-2-ethyl-1,3-propanediol (approximately 20-30 mg) is dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.

[8] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of

10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to

simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is employed. Due to the lower

natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient

method for analyzing liquid or solid samples with minimal preparation.[1][9][10][11][12]

A small amount of the 2-Butyl-2-ethyl-1,3-propanediol sample is placed directly onto the ATR

crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-

adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty

ATR crystal is recorded prior to the sample measurement and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system.[13] This technique allows for the separation of the analyte from any potential impurities
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before it enters the mass spectrometer.

A dilute solution of 2-Butyl-2-ethyl-1,3-propanediol in a volatile organic solvent (e.g.,

dichloromethane or methanol) is injected into the GC. The GC is equipped with a suitable

capillary column (e.g., a polar stationary phase like DB-WAX or a non-polar phase like DB-

5ms). The oven temperature is programmed to start at a low temperature (e.g., 50-70 °C) and

ramp up to a higher temperature (e.g., 250-280 °C) to ensure good separation and elution of

the compound. The separated compound then enters the mass spectrometer, which is

operated in electron ionization (EI) mode at a standard ionizing energy of 70 eV. The mass

analyzer scans a mass range of approximately m/z 30-300 to detect the molecular ion and

fragment ions.

Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final spectral

analysis.
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Sample Preparation
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Spectral Analysis
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Caption: Workflow for the spectral analysis of 2-Butyl-2-ethyl-1,3-propanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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